molecular formula C19H18N6O B11260694 5-methyl-N-(2-methylphenyl)-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-N-(2-methylphenyl)-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11260694
M. Wt: 346.4 g/mol
InChI Key: NSTJYGYOPXHMDA-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methylphenyl)-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methylphenyl)-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-methylphenyl)-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-methyl-N-(2-methylphenyl)-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

5-methyl-N-(2-methylphenyl)-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H18N6O/c1-12-7-3-4-8-14(12)24-18(26)16-13(2)23-19-21-11-22-25(19)17(16)15-9-5-6-10-20-15/h3-11,17H,1-2H3,(H,24,26)(H,21,22,23)

InChI Key

NSTJYGYOPXHMDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=N4)C

Origin of Product

United States

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